N-(2-methylpropyl)pyridin-2-amine

Description

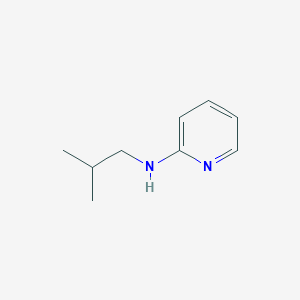

N-(2-methylpropyl)pyridin-2-amine is a secondary amine characterized by a pyridine ring substituted with an amino group at the 2-position, which is further bonded to a 2-methylpropyl (isobutyl) group. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound’s structure combines the aromaticity of pyridine with the steric bulk of the isobutyl substituent, influencing its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

CAS No. |

111098-36-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

N-(2-methylpropyl)pyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3,(H,10,11) |

InChI Key |

AFJQLYUNOLYPON-UHFFFAOYSA-N |

SMILES |

CC(C)CNC1=CC=CC=N1 |

Canonical SMILES |

CC(C)CNC1=CC=CC=N1 |

Synonyms |

2-Pyridinamine,N-(2-methylpropyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-methylpropyl)pyridin-2-amine and related compounds:

Key Structural and Functional Insights

Steric Effects :

- The 2-methylpropyl group in this compound introduces greater steric hindrance compared to the linear isopropyl group in N-(pyridin-2-ylmethyl)propan-2-amine . This bulkiness may reduce intermolecular interactions (e.g., π-π stacking) but enhance hydrophobic interactions in biological systems.

- The neopentyl substituent in N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride provides even higher steric shielding, which can improve metabolic stability in drug candidates .

Solubility and Stability :

- Hydrochloride salts (e.g., N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride) exhibit enhanced water solubility compared to free bases, critical for pharmaceutical formulations .

- Methyl(2-methylpropyl)amine (C₅H₁₃N), a simpler analog, has lower molecular weight and higher volatility, making it suitable for industrial solvents but requiring stringent safety protocols due to irritation risks .

Complex derivatives like 6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine demonstrate chiral centers and extended conjugation, enabling applications in asymmetric catalysis or as kinase inhibitors .

Coordination Chemistry :

- Phosphanyl-substituted analogs (e.g., N-Diphenylphosphanyl derivatives) form stable metal complexes due to the pyridin-2-amine moiety’s chelating ability, useful in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.